molecular formula C11H9N3O6S B14363421 Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate CAS No. 91611-42-6

Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate

Cat. No.: B14363421
CAS No.: 91611-42-6
M. Wt: 311.27 g/mol
InChI Key: GUVWPBZPTNFTHR-UHFFFAOYSA-N
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Description

Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate is an organic compound that features a cyano group, a dinitrophenyl group, and a sulfanyl group attached to an ethyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate typically involves the reaction of ethyl cyanoacetate with 2,4-dinitrophenylsulfanyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Hydrogen gas with a palladium on carbon catalyst in ethanol.

Major Products Formed

    Nucleophilic substitution: Formation of substituted cyanoacetates.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

Scientific Research Applications

Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate involves its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the nitro groups can undergo reduction to form amino groups, which can further react with other molecules. The sulfanyl group can be oxidized to form sulfoxides or sulfones, which can interact with various biological targets.

Comparison with Similar Compounds

Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate can be compared with similar compounds such as:

    Ethyl cyanoacetate: Lacks the dinitrophenyl and sulfanyl groups, making it less reactive.

    2,4-Dinitrophenylsulfanyl chloride: Contains the dinitrophenyl and sulfanyl groups but lacks the cyano and ethyl acetate moieties.

    Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate: Similar in structure but contains a nitrophenylsulfonyloxyimino group instead of a dinitrophenylsulfanyl group.

Properties

CAS No.

91611-42-6

Molecular Formula

C11H9N3O6S

Molecular Weight

311.27 g/mol

IUPAC Name

ethyl 2-cyano-2-(2,4-dinitrophenyl)sulfanylacetate

InChI

InChI=1S/C11H9N3O6S/c1-2-20-11(15)10(6-12)21-9-4-3-7(13(16)17)5-8(9)14(18)19/h3-5,10H,2H2,1H3

InChI Key

GUVWPBZPTNFTHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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